
1-Decane-d21-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decane-d21-thiol is a deuterated analog of 1-Decanethiol, a compound belonging to the class of alkylthiols. The molecular formula for this compound is C10H21DS, where deuterium (D) replaces hydrogen atoms. This compound is primarily used in scientific research due to its unique properties, including its ability to form self-assembled monolayers on various substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decane-d21-thiol can be synthesized through the deuteration of 1-Decanethiol. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific conditions. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: While the industrial production of this compound is not as common as its non-deuterated counterpart, it can be produced in specialized facilities equipped to handle deuterium gas and the necessary catalysts. The process involves similar steps as the laboratory synthesis but on a larger scale, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decane-d21-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the thiol group (-SH) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols
Substitution: Alkylated thiols
Aplicaciones Científicas De Investigación
1-Decane-d21-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Decane-d21-thiol involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1-Decanethiol: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.
1-Dodecanethiol: A longer-chain thiol with similar properties but different physical characteristics, such as melting and boiling points.
1-Octanethiol: A shorter-chain thiol, often used in studies requiring different chain lengths for comparative analysis.
Propiedades
Fórmula molecular |
C10H22S |
|---|---|
Peso molecular |
195.48 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecane-1-thiol |
InChI |
InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clave InChI |
VTXVGVNLYGSIAR-SLBGAMDCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
SMILES canónico |
CCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


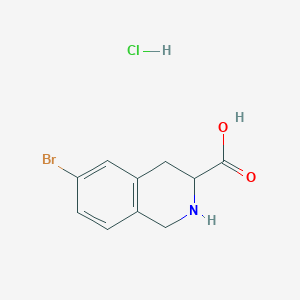
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)
![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
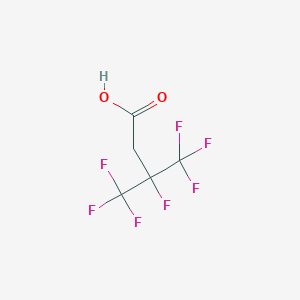
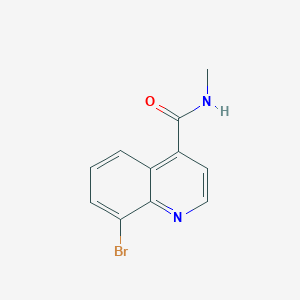
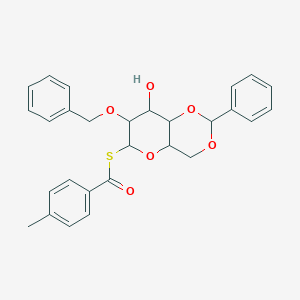
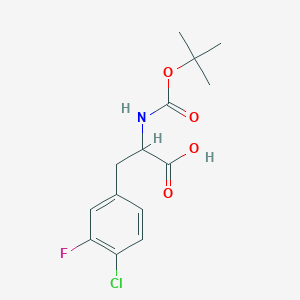
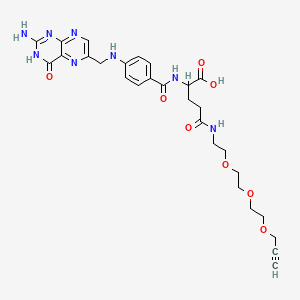
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
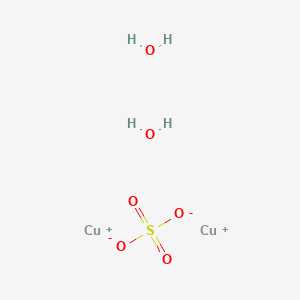

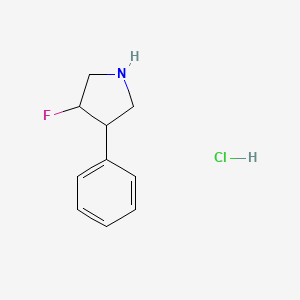
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
